Cas no 1784052-51-2 (2-(1-Benzylpiperidin-3-yl)propanal)

2-(1-Benzylpiperidin-3-yl)propanal 化学的及び物理的性質
名前と識別子
-
- EN300-1862863
- 1784052-51-2
- 2-(1-benzylpiperidin-3-yl)propanal
- 2-(1-Benzylpiperidin-3-yl)propanal
-
- インチ: 1S/C15H21NO/c1-13(12-17)15-8-5-9-16(11-15)10-14-6-3-2-4-7-14/h2-4,6-7,12-13,15H,5,8-11H2,1H3
- InChIKey: JGRWLKWNRFUSNA-UHFFFAOYSA-N
- SMILES: O=CC(C)C1CN(CC2C=CC=CC=2)CCC1
計算された属性
- 精确分子量: 231.162314293g/mol
- 同位素质量: 231.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 20.3Ų
2-(1-Benzylpiperidin-3-yl)propanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862863-0.25g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 0.25g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1862863-5.0g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1862863-10g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 10g |
$5897.0 | 2023-09-18 | ||
Enamine | EN300-1862863-10.0g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1862863-0.05g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 0.05g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1862863-1.0g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1862863-5g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 5g |
$3977.0 | 2023-09-18 | ||
Enamine | EN300-1862863-1g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1862863-2.5g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 2.5g |
$2688.0 | 2023-09-18 | ||
Enamine | EN300-1862863-0.1g |
2-(1-benzylpiperidin-3-yl)propanal |
1784052-51-2 | 0.1g |
$1207.0 | 2023-09-18 |
2-(1-Benzylpiperidin-3-yl)propanal 関連文献
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
2-(1-Benzylpiperidin-3-yl)propanalに関する追加情報
Introduction to 2-(1-Benzylpiperidin-3-yl)propanal (CAS No. 1784052-51-2)
2-(1-Benzylpiperidin-3-yl)propanal, identified by the Chemical Abstracts Service Number (CAS No.) 1784052-51-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aldehyde derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and development. The compound’s molecular framework, comprising a benzyl-substituted piperidine ring linked to a propanal moiety, presents an intriguing scaffold for further chemical manipulation and biological evaluation.
The benzylpiperidine moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in various biological targets. Specifically, piperidine derivatives have been extensively explored in the development of central nervous system (CNS) drugs, particularly in the treatment of neurological disorders such as depression, anxiety, and neurodegenerative diseases. The presence of the benzyl group in 1-benzylpiperidin-3-yl further modulates the electronic and steric properties of the piperidine ring, making it a versatile platform for structure-activity relationship (SAR) studies.
The aldehyde functional group at the terminal position of the propanal chain in 2-(1-Benzylpiperidin-3-yl)propanal provides a reactive site for further derivatization. Aldehydes are commonly employed in organic synthesis as intermediates for forming various chemical bonds, including Schiff bases, imines, and hemiacetals. These transformations can yield novel compounds with enhanced pharmacological properties, making 2-(1-Benzylpiperidin-3-yl)propanal a valuable building block for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of potential drug candidates. The structural features of 2-(1-Benzylpiperidin-3-yl)propanal make it an attractive candidate for virtual screening against diverse biological targets. For instance, studies have shown that benzylpiperidine derivatives exhibit promising activity against enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are implicated in the pathophysiology of mood disorders. The aldehyde group further allows for the exploration of covalent binding interactions with biological targets, which can lead to increased drug efficacy and reduced off-target effects.
In vitro studies have begun to elucidate the pharmacological profile of 2-(1-Benzylpiperidin-3-yl)propanal. Initial experiments suggest that this compound exhibits moderate affinity for certain CNS-related receptors and enzymes. For example, preliminary binding assays have indicated potential interactions with serotonin receptors (5-HT receptors), which are crucial for regulating mood and cognition. Additionally, the compound’s ability to cross the blood-brain barrier (BBB) has been investigated using computational models, suggesting its feasibility as a CNS therapeutic agent.
The synthesis of 2-(1-Benzylpiperidin-3-yl)propanal involves multi-step organic reactions that highlight its synthetic utility. Key steps include the formation of the benzylpiperidine core through nucleophilic substitution or reductive amination, followed by aldehyde introduction via oxidation or condensation reactions. These synthetic pathways are well-established in industrial and academic laboratories, ensuring scalability and reproducibility for further research purposes.
One of the most compelling aspects of 2-(1-Benzylpiperidin-3-yl)propanal is its potential as a scaffold for drug development. By leveraging its structural features, medicinal chemists can design derivatives with improved pharmacokinetic profiles or enhanced target specificity. For instance, modifications at the benzyl group or the piperidine ring can fine-tune solubility, metabolic stability, and binding affinity. Such flexibility makes this compound an invaluable asset in modern drug discovery pipelines.
Current research is also exploring the role of 2-(1-Benzylpiperidin-3-yl)propanal in addressing emerging therapeutic challenges. With increasing emphasis on precision medicine and targeted therapies, compounds like this one offer opportunities to develop treatments tailored to individual patient needs. Furthermore, their structural complexity allows for innovation in drug delivery systems, such as prodrugs or nanoparticles, which can enhance bioavailability and therapeutic efficacy.
The future prospects of 2-(1-Benzylpiperidin-3-yl)propanal are promising, with ongoing studies aiming to uncover new applications across various therapeutic areas. As computational methods improve and high-throughput screening technologies become more sophisticated, compounds like this one will continue to play a pivotal role in accelerating drug discovery efforts. Collaborative initiatives between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
1784052-51-2 (2-(1-Benzylpiperidin-3-yl)propanal) Related Products
- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)
- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)
- 89898-93-1(5-Nitrophthalazin-1(2H)-one)
- 1805648-70-7(3-Chloro-2-methoxy-4-nitropyridine)
- 1361725-74-7(6-(2,3-Dichlorophenyl)-3-fluoropicolinaldehyde)
- 2126161-05-3(tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate)
- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)
- 2229249-32-3(5-cyclopropylhexan-1-amine)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 114364-74-8(4-fluoro-N-2-(1H-indol-1-yl)ethylbenzene-1-sulfonamide)




